2-Bromo-4-chloro-1-(2-cyclopropylethoxy)benzene
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Overview
Description
2-Bromo-4-chloro-1-(2-cyclopropylethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a cyclopropylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(2-cyclopropylethoxy)benzene typically involves the halogenation of a benzene derivative followed by the introduction of the cyclopropylethoxy group. One common method involves the use of 2-bromo-4-chlorophenol as a starting material. The phenol group is first protected, and then the cyclopropylethoxy group is introduced through an etherification reaction using cyclopropyl ethyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-(2-cyclopropylethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-1-(2-cyclopropylethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(2-cyclopropylethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-(chloromethyl)benzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
2-Bromo-4-chloro-1-(2-cyclopropylethoxy)benzene is unique due to the presence of the cyclopropylethoxy group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. This uniqueness makes it valuable in specific synthetic applications and drug development .
Properties
IUPAC Name |
2-bromo-4-chloro-1-(2-cyclopropylethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-7-9(13)3-4-11(10)14-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWNUIKUASNIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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